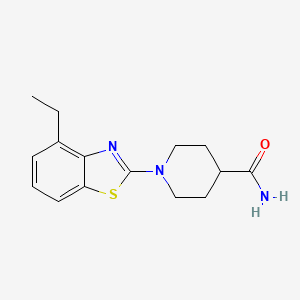

![molecular formula C16H15N5O2 B6444104 3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(pyridin-4-yl)methyl]propanamide CAS No. 1235276-13-7](/img/structure/B6444104.png)

3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(pyridin-4-yl)methyl]propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(pyridin-4-yl)methyl]propanamide” is a modulator of GPR139 . It is used in the treatment of diseases, disorders, or conditions associated with GPR139 .

Synthesis Analysis

The synthesis of this compound involves the use of compounds of formula (1), which are agonists of GPR139 . The preparation and characterization of 3,4-dihydro-4-oxo-1,2,3-benzotriazinyl esters of Fmoc-amino acids and their use in solid phase peptide synthesis is described .Molecular Structure Analysis

The molecular structure of this compound is described in the patents . It is one of the compounds encompassed by formula (1) and is an agonist of GPR139 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the ionization of the liberated hydroxy component by the starting resin-bound amine . This provides a useful color indicator of the progress of acylation reactions .Aplicaciones Científicas De Investigación

Modulators of GPR139

The compound is known to be an agonist of GPR139 . GPR139 is a G protein-coupled receptor that is expressed in the brain, particularly in the hypothalamus. Agonists of GPR139 could potentially be used to treat diseases, disorders, or conditions associated with GPR139 .

Pharmaceutical Compositions

The compound can be used in pharmaceutical compositions . These compositions could potentially be used to treat various diseases, disorders, or conditions associated with GPR139 .

Peptide Synthesis

The compound could potentially be used in the synthesis of peptides . Peptides have a wide range of applications in biological research and drug development.

Fluorescent Protein Research

The compound could potentially be used in research involving fluorescent proteins . Fluorescent proteins are widely used in biological research for imaging and other applications.

Semiconductor Device Characterization

The compound could potentially be used in the characterization of semiconductor devices . This could include determining surface and bulk recombination parameters of a semiconductor device .

Antibody Research

The compound could potentially be used in antibody research . This could include the development of nanobodies targeting fluorescent proteins .

Mecanismo De Acción

Target of Action

The primary target of this compound, also known as F5860-3719 or VU0526371-1, is the GPR139 receptor . GPR139 is a G protein-coupled receptor that is expressed in various tissues and is involved in numerous physiological processes.

Mode of Action

The compound acts as an agonist of the GPR139 receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the compound binds to the GPR139 receptor, activating it and initiating a series of intracellular events.

Direcciones Futuras

Propiedades

IUPAC Name |

3-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(pyridin-4-ylmethyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O2/c22-15(18-11-12-5-8-17-9-6-12)7-10-21-16(23)13-3-1-2-4-14(13)19-20-21/h1-6,8-9H,7,10-11H2,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLGLXCJOLFSEDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(N=N2)CCC(=O)NCC3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4,6-dimethylpyrimidine](/img/structure/B6444026.png)

![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2,6-dimethylpyrimidine](/img/structure/B6444033.png)

![2-[(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)methyl]-6-methylpyridine](/img/structure/B6444056.png)

![3-chloro-4-{[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine](/img/structure/B6444071.png)

![3-chloro-4-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B6444081.png)

![2-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methoxy)pyrazine](/img/structure/B6444085.png)

![2-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)methoxy]pyrazine](/img/structure/B6444093.png)

![3-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B6444100.png)

![2-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrazine](/img/structure/B6444110.png)

![1-(4-methylpiperidin-1-yl)-2-[4-(pyrimidin-4-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6444126.png)

![2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6444131.png)